6-Methanesulfonyl-6-azabicyclo[3.1.0]hexane
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Overview
Description
6-Methanesulfonyl-6-azabicyclo[3.1.0]hexane is a heterocyclic compound with a unique bicyclic structure. It is characterized by the presence of a methanesulfonyl group attached to a 6-azabicyclo[3.1.0]hexane skeleton.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methanesulfonyl-6-azabicyclo[3.1.0]hexane typically involves cyclization reactions. One common method is the metal-catalyzed cyclization of enynes, which allows for the simultaneous formation of both rings in the bicyclic structure . Another approach involves the intramolecular cyclopropanation of alpha-diazoacetates using ruthenium (II) catalysis . These methods often require specific reaction conditions, such as the presence of a base or a specific solvent, to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Methanesulfonyl-6-azabicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol or a sulfide.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents and temperatures to optimize the reaction .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Scientific Research Applications
6-Methanesulfonyl-6-azabicyclo[3.1.0]hexane has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds, including potential drug candidates.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers use this compound to study its interactions with biological targets and its potential therapeutic effects.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methanesulfonyl-6-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.0]hexane: A structurally related compound with similar bicyclic features but lacking the methanesulfonyl group.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another derivative with dimethyl substitution, used in antiviral medications.
Uniqueness
6-Methanesulfonyl-6-azabicyclo[3.1.0]hexane is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials .
Properties
IUPAC Name |
6-methylsulfonyl-6-azabicyclo[3.1.0]hexane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c1-10(8,9)7-5-3-2-4-6(5)7/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGBNICGOGXNHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2C1CCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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